molecular formula C8H14INO B12006513 N-cyclohexyl-2-iodoacetamide

N-cyclohexyl-2-iodoacetamide

Cat. No.: B12006513
M. Wt: 267.11 g/mol
InChI Key: AOIWGBPSQWOEJO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-iodoacetamide: is an organic compound with the molecular formula C8H14INO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclohexyl group and the hydrogen atom of the acetic acid is replaced by an iodine atom. This compound is known for its use in various chemical reactions and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexyl-2-iodoacetamide can be synthesized through the reaction of cyclohexylamine with iodoacetic acid. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the iodoacetic acid, followed by the addition of cyclohexylamine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-iodoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include N-cyclohexyl-2-thioacetamide, N-cyclohexyl-2-aminoacetamide, and N-cyclohexyl-2-hydroxyacetamide.

    Reduction Reactions: The major product is N-cyclohexylacetamide.

    Oxidation Reactions: The major product is N-cyclohexyl-2-iodoacetic acid.

Scientific Research Applications

N-cyclohexyl-2-iodoacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-iodoacetamide involves the alkylation of thiol groups in cysteine residues of proteins. This alkylation prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine proteases and other enzymes that rely on thiol groups for their catalytic activity. The compound forms a covalent bond with the thiol group, leading to irreversible inhibition of the enzyme .

Comparison with Similar Compounds

    Iodoacetamide: Similar in structure but lacks the cyclohexyl group. It is also used as an alkylating agent for thiol groups.

    Chloroacetamide: Contains a chlorine atom instead of iodine. It is less reactive compared to iodoacetamide.

    Bromoacetamide: Contains a bromine atom instead of iodine.

Uniqueness: N-cyclohexyl-2-iodoacetamide is unique due to the presence of the cyclohexyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis and biochemical studies .

Properties

IUPAC Name

N-cyclohexyl-2-iodoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIWGBPSQWOEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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